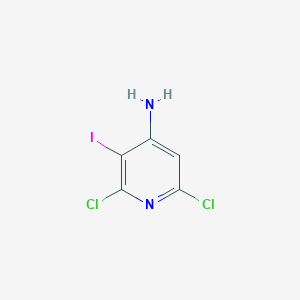

2,6-Dichloro-3-iodopyridin-4-amine

Description

The Role of 2,6-Dichloro-3-iodopyridin-4-amine as a Key Synthetic Synthon

This compound is a polysubstituted pyridine (B92270) that serves as a highly functionalized building block, or synthon, for organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. sigmaaldrich.combldpharm.com The utility of this compound lies in the distinct reactivity of its three halogen substituents and the amine group. This allows for a programmed, stepwise approach to chemical synthesis, where each part of the molecule can be modified in a controlled manner.

The presence of two chlorine atoms and one iodine atom provides multiple handles for various cross-coupling and substitution reactions. The differing reactivity of the C-Cl and C-I bonds, along with the influence of the amino group, enables chemists to selectively introduce new functional groups at specific positions on the pyridine ring. This strategic functionalization is essential for building the complex scaffolds found in modern pharmaceuticals, such as kinase inhibitors used in cancer therapy. chemicalbook.com The related compound, 2-Chloro-3-iodopyridin-4-amine (B1632570), is a known intermediate in the synthesis of pyrrolo[3,2-c]pyridine derivatives, which are investigated for their biological activities. chemicalbook.com By analogy, this compound is a valuable precursor for creating novel, highly substituted heterocyclic systems.

Detailed Research Findings

While specific research publications detailing the synthetic applications of this compound are not extensively available, its potential as a synthetic intermediate can be inferred from the known reactivity of its functional groups and studies on analogous compounds. The strategic arrangement of the chloro, iodo, and amino groups on the pyridine ring offers a platform for diverse and selective chemical transformations.

The iodine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, and alkyl groups. The chlorine atoms at the 2- and 6-positions are less reactive towards these conditions, allowing for selective functionalization at the 3-position.

Following the modification at the iodine-bearing carbon, the chloro substituents can then be targeted. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the remaining halogen facilitate the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. This two-step functionalization strategy (cross-coupling followed by SNAr) enables the synthesis of a wide array of trisubstituted pyridine derivatives from a single starting material.

The amino group at the 4-position also plays a crucial role. It can direct the regioselectivity of certain reactions and can itself be a site for further modification, such as acylation, alkylation, or diazotization, leading to yet another layer of molecular diversity. This multi-functional nature makes this compound a powerful tool for generating libraries of complex molecules for screening in drug discovery and materials science. For instance, related aminopyridine structures are used to synthesize potent inhibitors of protein kinases, which are important targets in cancer therapy. acs.org

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1235873-11-6 |

| Molecular Formula | C₅H₃Cl₂IN₂ |

| Molecular Weight | 288.90 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(N=C(C(=C1N)I)Cl)Cl |

| InChI Key | IFTOZCXCTNIPFS-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-iodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTOZCXCTNIPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 3 Iodopyridin 4 Amine

Direct Synthesis Approaches to 2,6-Dichloro-3-iodopyridin-4-amine

Direct synthesis methods offer a more streamlined approach to obtaining the target compound, often involving the sequential or simultaneous introduction of chloro and iodo groups onto an aminopyridine scaffold.

Regioselective Halogenation of Aminopyridine Precursors

The regioselectivity of halogenating aminopyridines is a critical factor in the successful synthesis of this compound. The directing effect of the amino group and the inherent reactivity of the pyridine (B92270) ring influence the position of halogen substitution. The reactivity of aminopyridines to halogenation decreases in the order of amino > hydroxy > methoxy, with the position of the substituent significantly impacting regioselectivity. thieme-connect.com

One documented method involves the iodination of 2-chloropyridin-4-amine using iodine monochloride. chemicalbook.com This reaction highlights the challenge of achieving specific substitution patterns, as the process can yield a mixture of iodinated pyridines. chemicalbook.com The separation of the desired isomer from byproducts often requires chromatographic techniques. chemicalbook.com

The use of different halogenating agents and reaction conditions can influence the outcome. For instance, N-bromosuccinimide has been studied for the regioselective bromination of aminopyridines, often resulting in high yields of monobrominated products. thieme-connect.com While not a direct synthesis of the target compound, this demonstrates the principle of controlling regioselectivity in the halogenation of aminopyridines.

Strategic Chlorination and Iodination Procedures

A common strategy for synthesizing this compound involves the direct halogenation of a suitable aminopyridine precursor. A reported synthesis starts with 2-chloropyridin-4-amine, which is then subjected to iodination. chemicalbook.com

In a typical procedure, 2-chloropyridin-4-amine is treated with iodine monochloride in acetic acid in the presence of sodium acetate (B1210297). chemicalbook.com The reaction is heated to facilitate the electrophilic substitution of iodine onto the pyridine ring. chemicalbook.com This method, however, can lead to the formation of multiple isomers, necessitating purification by column chromatography to isolate the desired 2-chloro-3-iodopyridin-4-amine (B1632570). chemicalbook.comchemicalbook.com

Another approach involves the initial nitration of 2,6-dichloropyridin-4-amine to produce 2,6-dichloro-3-nitropyridin-4-amine, which can then potentially be converted to the iodo derivative. chemicalbook.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. chemicalbook.com

| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |

| 2-chloropyridin-4-amine | Iodine monochloride, Sodium acetate trihydrate, Acetic acid | 70°C, 16 h | 2-Chloro-3-iodopyridin-4-amine | Not specified | chemicalbook.com |

| 2-chloro-4-aminopyridine | Iodine monochloride, Potassium acetate, Glacial acetic acid | 70°C, 4 h | Mixture of iodopyridines including 2-chloro-3-iodopyridin-4-amine | 49.7% (of desired isomer after HPLC) | chemicalbook.com |

| 2,6-dichloropyridin-4-amine | Nitric acid, Sulfuric acid | 0-80°C | 2,6-dichloro-3-nitropyridin-4-amine | 94% | chemicalbook.com |

Multi-Step Synthesis Strategies for the this compound Framework

Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies are employed to build complex molecules like substituted pyridines efficiently. A convergent synthesis involves the separate synthesis of fragments of the molecule, which are then joined together. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different products.

For densely substituted pyridines, divergent synthesis can be achieved through cyclotrimerization reactions of alkynyl triazenes. nih.gov This method allows for the regioselective formation of the pyridine ring. nih.gov Another approach utilizes the [4+2] cycloaddition of vinylallenes and sulfonyl cyanides to generate highly substituted pyridines in a convergent manner. acs.org While not directly applied to this compound, these strategies represent powerful tools for constructing the core pyridine framework with specific substitution patterns.

A divergent approach to indolizine (B1195054) synthesis from pyridine-2-acetonitriles also demonstrates the principle of creating diverse structures from a common starting material. rsc.org

Investigation of Process Efficiency and Scalability

The efficiency and scalability of a synthetic route are crucial for its practical application. Factors influencing efficiency include the number of steps, the yield of each step, the ease of purification, and the cost and availability of starting materials.

Multi-step syntheses, although longer, can be more efficient if each step proceeds with high yield and selectivity. The development of automated continuous flow synthesis has shown promise in improving the efficiency and scalability of multi-step processes for creating complex heterocyclic compounds. nih.gov This technology allows for precise control over reaction parameters and can facilitate the rapid synthesis of libraries of related compounds. chemrxiv.org

Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Iodopyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems, particularly those that are electron-deficient, such as pyridines. pearson.com The presence of electron-withdrawing groups on the ring activates it towards attack by nucleophiles. In the case of 2,6-dichloro-3-iodopyridin-4-amine, the pyridine (B92270) nitrogen itself, along with the halogen atoms, contributes to the ring's electrophilicity, making it a suitable substrate for SNAr reactions. youtube.com

Amination Reactions at Halo-Substituted Positions

Amination reactions are a common type of SNAr reaction where a halogen atom is displaced by an amine nucleophile. youtube.com For polyhalogenated pyridines, the position of substitution is dictated by the electronic properties of the ring and the nature of the leaving group. In many instances, amination of dihalopyridines occurs preferentially at the position alpha to the nitrogen atom (C2 or C6). nih.gov However, the specific reaction conditions and the steric bulk of the incoming amine can influence the regioselectivity.

For instance, in a related dichloropyrimidine system, monoamination with adamantane-containing amines proceeded in high yields. nih.gov Increasing the steric hindrance of the amine nucleophile was found to decrease the reaction yield. nih.gov While specific studies on the amination of this compound are not extensively detailed in the provided search results, the general principles of SNAr on similar polyhalogenated heterocycles suggest that amination would be a viable transformation.

Selective Displacement of Halogen Atoms (Chlorine vs. Iodine)

In polyhalogenated aromatic compounds containing different halogens, the selectivity of nucleophilic substitution is often governed by the carbon-halogen bond strength. The general reactivity trend for halogens as leaving groups in SNAr reactions is I > Br > Cl > F. nih.gov This is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond, making iodide a better leaving group.

Therefore, in this compound, nucleophilic attack would be expected to preferentially displace the iodine atom at the C3 position over the chlorine atoms at the C2 and C6 positions. This inherent reactivity difference allows for selective functionalization at the C3 position under appropriate SNAr conditions.

Electronic and Steric Effects on Regioselectivity

The regioselectivity of SNAr reactions is a result of the interplay between electronic and steric factors. capes.gov.brrsc.org Electronically, the positions ortho and para to the ring nitrogen in pyridine are more activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. pearson.com In this compound, the C2 and C6 positions are electronically activated.

However, the presence of the amino group at C4 and the iodine at C3 can modulate the electronic landscape of the pyridine ring. The amino group is an electron-donating group, which can influence the reactivity of the adjacent positions. Steric hindrance from the substituents can also play a crucial role. capes.gov.brrsc.org For example, bulky nucleophiles may favor attack at a less sterically hindered position. The interplay of these effects determines the ultimate site of substitution.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For polyhalogenated substrates like this compound, the challenge and opportunity lie in achieving site-selective coupling.

Suzuki-Miyaura Coupling: Substrate Scope and Site-Selectivity

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. libretexts.orgyoutube.com In polyhalogenated pyridines, the site-selectivity of Suzuki-Miyaura coupling is generally governed by the relative reactivity of the carbon-halogen bonds, which follows the trend C-I > C-Br > C-Cl. nih.gov This suggests that for this compound, the initial cross-coupling would occur at the C3 position, cleaving the C-I bond.

Research on other polyhalogenated pyridines has demonstrated that site-selectivity can be controlled. For example, in the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution was determined by reacting it with varying amounts of phenylboronic acid. nih.gov Similarly, for 2,6-dichloroquinoxaline, the selectivity is controlled by electronic parameters. researchgate.net The choice of catalyst, ligands, and reaction conditions can also influence the site-selectivity, sometimes even reversing the expected reactivity. nsf.govwhiterose.ac.ukacs.org

Below is a hypothetical data table illustrating potential outcomes for a Suzuki-Miyaura coupling reaction with this compound, based on general principles.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product(s) | Selectivity (C3:C2/C6) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 2,6-Dichloro-3-phenylpyridin-4-amine | >95:5 |

| 2 | Pd₂(dba)₃ | XPhos | CsF | Dioxane | 80 | 2,6-Dichloro-3-phenylpyridin-4-amine | >98:2 |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 60 | 2,6-Dichloro-3-phenylpyridin-4-amine | >95:5 |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.

Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Suzuki-Miyaura coupling, the chemoselectivity in polyhalogenated systems is dictated by the carbon-halogen bond reactivity, with the C-I bond being the most reactive. libretexts.orgnih.gov

Therefore, in a Sonogashira coupling reaction with this compound, the alkynyl group would be expected to be introduced at the C3 position. Studies on related compounds, such as 3,5-dibromo-2,6-dichloropyridine, have shown that chemoselective Sonogashira couplings can be achieved to afford mono-, di-, tri-, and even tetra-alkynylated pyridines by carefully controlling the reaction conditions. nih.gov

The following is a hypothetical data table showing potential results for a Sonogashira coupling reaction.

Table 2: Hypothetical Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 2,6-Dichloro-3-(phenylethynyl)pyridin-4-amine | 85 |

| 2 | Pd(OAc)₂ | CuI | Piperidine | DMF | RT | 2,6-Dichloro-3-(phenylethynyl)pyridin-4-amine | 90 |

| 3 | PdCl₂(dppf) | CuI | DIPA | Toluene | 80 | 2,6-Dichloro-3-(phenylethynyl)pyridin-4-amine | 88 |

This table is illustrative and based on general knowledge of Sonogashira reactions.

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide or triflate with an amine in the presence of a base. For this compound, this reaction is expected to proceed with high selectivity at the C-3 position due to the significantly greater reactivity of the C-I bond over the C-Cl bonds in the typical Pd(0)/Pd(II) catalytic cycle.

The generally accepted mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, forming a Pd(II) intermediate. Subsequent coordination of the incoming amine and deprotonation by the base leads to a palladium-amido complex. Reductive elimination from this complex yields the aminated pyridine product and regenerates the active Pd(0) catalyst. The chloro-substituents at the C-2 and C-6 positions are anticipated to remain intact under standard Buchwald-Hartwig conditions, allowing for their participation in subsequent transformations. In related dichlorinated N-heterocycles, the introduction of a second amino group often requires Pd(0) catalysis, underscoring the utility of this method for such scaffolds. nih.gov

| Parameter | Typical Conditions for Buchwald-Hartwig Amination |

| Catalyst | Palladium complexes, e.g., Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Sterically hindered phosphine (B1218219) ligands, e.g., Xantphos, BINAP |

| Base | Strong, non-nucleophilic bases, e.g., NaOt-Bu, K₂CO₃ |

| Reactant | Primary or secondary amines |

| Reactive Site | C-I bond at the C-3 position |

| Expected Product | 2,6-dichloro-3-(substituted-amino)pyridin-4-amine |

Exploration of Stille and Heck Reaction Pathways

The differential reactivity of the halogen substituents on this compound makes it an excellent substrate for selective C-C bond formation via palladium-catalyzed reactions like the Stille and Heck couplings.

Stille Reaction: This reaction involves the coupling of an organostannane (organotin compound) with an organic halide. For this compound, the reaction would selectively occur at the C-3 position. The catalytic cycle is similar to other palladium-catalyzed couplings, initiating with the oxidative addition of the Pd(0) catalyst to the C-I bond. A transmetalation step with the organostannane reagent, followed by reductive elimination, yields the 3-substituted pyridine and regenerates the Pd(0) catalyst. Studies on related 2,4-dichloropyridines have shown that Stille couplings can be directed regioselectively. nsf.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org The reaction with this compound would involve the arylation of an alkene at the C-3 position of the pyridine ring. The mechanism follows the canonical Pd(0)/Pd(II) cycle. libretexts.org After oxidative addition of the Pd(0) catalyst to the C-I bond, the alkene coordinates to the resulting Pd(II) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the C-C double bond of the product and a palladium-hydride species. libretexts.org Finally, reaction with a base regenerates the Pd(0) catalyst. libretexts.org The reaction typically results in the formation of the E-isomer of the product. nih.gov

| Reaction | Coupling Partner | Typical Catalyst | Base | Expected Product Structure |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Not always required | A 3-aryl or 3-vinyl substituted pyridine |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | A 3-alkenyl substituted pyridine |

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq This deactivation is exacerbated by the two strongly electron-withdrawing chlorine atoms at the C-2 and C-6 positions. In acidic conditions, typically required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq

However, the C-4 amino group is a powerful activating group and an ortho, para-director. In the case of this compound, the positions ortho to the amine are C-3 and C-5. The C-3 position is already substituted with iodine. Therefore, any electrophilic substitution is strongly directed to the C-5 position. The directing power of the amino group is generally sufficient to overcome the deactivating effects of the halogens and the ring nitrogen. To prevent undesired side reactions, such as the protonation of the amine in strong acid, the amino group is often protected, for instance as an acetanilide, before carrying out the substitution. libretexts.org

Metal-Halogen Exchange Reactions and Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental transformation for the generation of organometallic reagents, which are potent nucleophiles for forming new carbon-carbon bonds. In this compound, the C-I bond is substantially more susceptible to this exchange than the more stable C-Cl bonds.

Treatment of the compound with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures would result in a rapid and selective exchange of the iodine atom at the C-3 position. This generates a highly reactive 3-lithiated pyridyl intermediate. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the C-3 position. Similarly, Grignard reagents can be prepared via exchange with isopropylmagnesium chloride, forming the corresponding pyridylmagnesium halide, which serves as a less reactive but still highly useful nucleophile.

| Reagent | Intermediate Formed | Subsequent Reaction with Electrophile (E+) | Product |

| n-Butyllithium | 2,6-dichloro-4-amino-3-lithiopyridine | Quenching with E+ | 3-substituted-2,6-dichloropyridin-4-amine |

| i-PrMgCl | 2,6-dichloro-4-amino-3-pyridylmagnesium chloride | Reaction with E+ | 3-substituted-2,6-dichloropyridin-4-amine |

Radical Reaction Pathways and Mechanistic Elucidation

The C-I bond of this compound is also a potential site for radical reactions due to its lower bond dissociation energy compared to C-Cl and C-H bonds. Radical pathways can be initiated through various methods, including thermal or photochemical homolysis, or single-electron transfer (SET) from a suitable reductant or catalyst.

Mechanistic studies involving related organic halides support the potential for radical pathways. researchgate.net For example, cobalt complexes can catalyze reactions that proceed via radical intermediates. researchgate.net The reaction could be initiated by the formation of a pyridyl radical at the C-3 position following the abstraction of the iodine atom. This radical could then engage in various transformations, such as addition to multiple bonds or atom transfer radical addition (ATRA) reactions. The synthesis of complex radical species has been demonstrated using iodized precursors in cross-coupling reactions, highlighting the utility of the C-I bond as a handle for generating radicals. researchgate.net Elucidation of these pathways often involves experiments such as radical trapping with agents like TEMPO or EPR (Electron Paramagnetic Resonance) spectroscopy to detect and characterize the radical intermediates. researchgate.net

Derivatization and Functionalization Strategies of 2,6 Dichloro 3 Iodopyridin 4 Amine

Selective Transformations at the Halogenated Centers (C2, C3, C6)

The presence of three distinct halogen substituents on the pyridine (B92270) ring of 2,6-dichloro-3-iodopyridin-4-amine offers a rich landscape for selective chemical transformations. The differential reactivity of the chloro and iodo groups allows for controlled, stepwise functionalization, enabling the precise construction of polysubstituted pyridines.

Sequential Functionalization for Polysubstituted Pyridines

The differential reactivity of the halogen atoms can be exploited to achieve sequential functionalization, leading to the synthesis of highly decorated pyridine rings. A typical strategy involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C3-iodo position. Following this initial transformation, the less reactive chloro substituents at the C2 and C6 positions can be targeted for further functionalization under more forcing reaction conditions or by employing different catalytic systems.

For instance, a Suzuki-Miyaura coupling can be performed selectively at the C3 position. The resulting 3-aryl-2,6-dichloropyridin-4-amine can then undergo a second cross-coupling reaction at the C2 or C6 positions. The site-selectivity of this second coupling can often be influenced by the nature of the palladium catalyst, the ligands employed, and the reaction conditions. It has been observed in related dihalopyridine systems that the C2 position is generally more reactive than the C4 position in palladium-catalyzed cross-coupling reactions.

Chemical Modifications of the Amine Functionality

The primary amine group at the C4 position of this compound serves as another key handle for derivatization, allowing for the introduction of a wide range of substituents and the construction of fused heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the amino group readily allows for N-alkylation and N-acylation reactions. wikipedia.org

N-Alkylation can be achieved by reacting the aminopyridine with alkyl halides. libretexts.org However, these reactions can sometimes lead to a mixture of mono- and di-alkylated products, and in some cases, overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org The selectivity can often be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions. Alternative, milder methods for N-alkylation that offer greater control are also employed.

N-Acylation is another common transformation, typically carried out using acyl chlorides or acid anhydrides to introduce an acyl group onto the nitrogen atom. libretexts.orgresearchgate.net These reactions are generally high-yielding and proceed under mild conditions. The resulting amides can be valuable intermediates for further synthetic manipulations or can be the final target molecules themselves. The reaction with an acyl chloride, for example, typically proceeds via a nucleophilic addition-elimination mechanism. libretexts.org

Cyclization Reactions to Fused Heterocyclic Systems

The amine functionality, in concert with the adjacent halogen substituents, provides a strategic entry point for the synthesis of fused heterocyclic systems. Through carefully designed reaction sequences, the aminopyridine core can be elaborated into more complex, polycyclic structures with potential applications in medicinal chemistry.

One such application involves the synthesis of pyrrolo[3,2-c]pyridine derivatives . While direct cyclization from this compound is not explicitly detailed in readily available literature, the synthesis of pyrrolo[3,2-c]pyridine scaffolds from related aminopyridines is a known strategy. chemicalbook.com These reactions often involve an initial functionalization of the pyridine ring followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring. For instance, the synthesis of new pyrrolo[3,2-c]pyridine Mannich bases has been described, starting from a pre-formed pyrrolo[3,2-c]pyridine scaffold. chemicalbook.com

Furthermore, the general principles of constructing fused pyridine systems, such as pyrido[2,3-d]pyrimidines , often involve the reaction of a substituted aminopyrimidine with a three-carbon unit or the intramolecular cyclization of an appropriately substituted aminopyridine. nih.govjocpr.com These established methodologies suggest potential pathways for the conversion of this compound into such fused systems.

Synthesis of Advanced Pyridine Architectures Utilizing this compound

The versatility of this compound as a building block extends to the synthesis of complex, advanced pyridine architectures. Its multiple reactive sites allow for the construction of molecules with tailored electronic and steric properties for various applications, including as intermediates in the synthesis of pharmaceuticals and advanced materials. chemicalbook.com

An example of its application is in the synthesis of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols . chemicalbook.com Although the specific synthetic route starting from this compound is not explicitly provided in the search results, the creation of such complex structures highlights the utility of highly functionalized pyridines as key intermediates. The synthesis of these advanced architectures often involves a series of selective cross-coupling and functional group manipulation steps, taking advantage of the orthogonal reactivity of the different halogen atoms and the reactivity of the amine group.

The ability to sequentially and selectively introduce different functionalities onto the pyridine core of this compound makes it a valuable precursor for creating libraries of diverse compounds for screening in drug discovery and for the development of novel organic materials.

Computational Chemistry and Theoretical Studies on 2,6 Dichloro 3 Iodopyridin 4 Amine

Synthetic Utility and Applications in Advanced Chemical Research

2,6-Dichloro-3-iodopyridin-4-amine as a Versatile Synthetic Building Block

The chemical architecture of this compound, featuring two chloro substituents, an iodo group, and an amine moiety on a pyridine (B92270) ring, endows it with a high degree of reactivity and synthetic versatility. sigmaaldrich.com The presence of multiple, distinct halogen atoms allows for selective, stepwise transformations, a highly desirable feature in multistep organic synthesis. The chloro groups can participate in nucleophilic substitution reactions, while the iodo group is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net The amine group, in turn, can be a site for N-alkylation, N-arylation, or acylation, and can also direct further electrophilic substitution on the pyridine ring. This multi-functional nature makes this compound a powerful tool in the hands of synthetic chemists for the construction of highly substituted pyridine derivatives.

Precursor for Complex Organic Molecules and Heterocyclic Compounds

Substituted pyridines are core structures in a vast number of biologically active compounds and functional materials. This compound serves as an excellent precursor for the synthesis of complex organic molecules, particularly fused heterocyclic systems. For instance, related compounds like 2-chloro-3-iodopyridin-4-amine (B1632570) have been utilized in the synthesis of pyrrolo[3,2-c]pyridine derivatives, which are of interest for their potential biological activities. chemicalbook.com The strategic placement of the reactive sites on the this compound scaffold allows for the systematic elaboration of the molecule to generate libraries of compounds for drug discovery and other applications. The synthesis of 2,4,6-trisubstituted pyridines from 2,6-dichloro-4-iodopyridine (B1314714) demonstrates the utility of such scaffolds in creating molecular diversity. nih.gov

Development of Novel Synthetic Methodologies and Reaction Discovery

The unique electronic and steric properties of polysubstituted pyridines like this compound can be exploited in the development of novel synthetic methodologies. The presence of both electron-withdrawing halogen atoms and an electron-donating amine group influences the reactivity of the pyridine ring in predictable ways, allowing for the exploration of new chemical transformations. Research on the synthesis of related compounds, such as 4-amino-2,6-dichloropyridine (B16260) derivatives, contributes to the broader understanding of the reactivity of such systems and can lead to the discovery of new reactions. researchgate.net For example, the development of efficient methods for the selective functionalization of one halogen over the other in such molecules is an active area of research.

Application in Material Science for the Synthesis of Organic Functional Materials

The incorporation of highly functionalized pyridine units into larger molecular architectures is a promising strategy for the development of novel organic functional materials. The properties of these materials, such as their electronic conductivity, photophysical characteristics, and thermal stability, can be fine-tuned by the choice of substituents on the pyridine ring. While specific applications of this compound in material science are not extensively documented, the use of related halogenated aromatic compounds as precursors in cross-coupling reactions to synthesize functionalized molecules for materials science is well-established. researchgate.net For instance, the synthesis of functionalized triphenylmethyl radicals from a (2,6-dichloro-4-iodophenyl) precursor highlights the potential of such building blocks in creating stable radical compounds for applications in electronics and spintronics. aksci.com The inclusion of similar pyridine-based structures in polymers may impart desirable properties such as enhanced durability and chemical resistance. chemicalbook.com

Design and Synthesis of Chemical Probes and Ligands for Research Purposes

Chemical probes and ligands are indispensable tools in chemical biology and medicinal chemistry for the study of biological systems and the identification of new drug targets. The substituted pyridine scaffold is a common feature in many biologically active molecules and can be used to design specific ligands for proteins and other biomolecules. The multiple reactive sites on this compound allow for the attachment of various functional groups, including fluorophores, affinity tags, and reactive moieties, to create tailored chemical probes. The synthesis of pyridine-3-carboxamide (B1143946) analogs as potential agents against bacterial wilt in tomatoes showcases how functionalized pyridines can be developed into tools for agricultural research. echemi.com The ability to systematically modify the structure of this compound makes it a valuable starting point for the rational design and synthesis of novel ligands for a wide range of research purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.